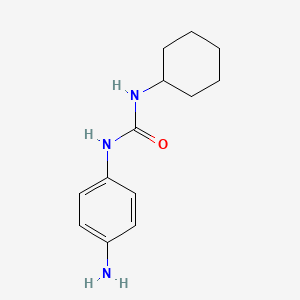

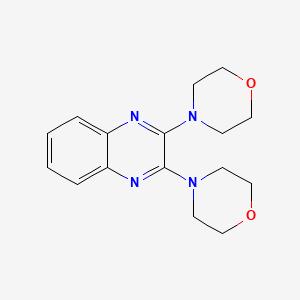

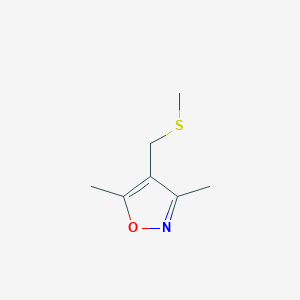

![molecular formula C9H10N4O2 B3032996 4,6-二氨基-2-(羟甲基)-2,3-二氢呋喃并[2,3-b]吡啶-5-腈 CAS No. 68846-27-5](/img/structure/B3032996.png)

4,6-二氨基-2-(羟甲基)-2,3-二氢呋喃并[2,3-b]吡啶-5-腈

描述

Synthesis Analysis

The synthesis of pyridine derivatives has been explored in the context of developing protein kinase inhibitors. One study reports the synthesis of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives with various substitutions. These compounds were synthesized to evaluate their potential as inhibitors for disease-relevant protein kinases. The study found that a particular derivative, 3,6-diamino-4-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, showed promise as a lead compound for drug development targeting Alzheimer's disease due to its inhibitory activity against several kinases .

Molecular Structure Analysis

Although the specific compound "4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile" is not directly mentioned, related compounds have been studied for their molecular structure. For instance, the structure of a tris-sulfonyl derivative of a 2,6-diamino pyridinecarbonitrile was confirmed through X-ray analysis. This suggests that similar analytical techniques could be applied to determine the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of pyridinecarbonitrile derivatives has been investigated, particularly focusing on the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into various derivatives. This includes the formation of 2-amino-6-chloro, 2-chloro-6-amino, and 2,6-diamino derivatives. One of these derivatives was further reacted with benzene-sulfonyl chloride to yield a tris-sulfonyl derivative. These reactions demonstrate the chemical versatility and reactivity of the pyridinecarbonitrile scaffold, which could be relevant for the synthesis and functionalization of the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound "4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile" are not directly discussed in the provided papers. However, by examining related compounds, it can be inferred that the pyridinecarbonitrile core structure imparts certain chemical properties, such as the ability to undergo substitution reactions and interact with various chemical reagents. The presence of amino groups suggests potential for hydrogen bonding and reactivity with electrophiles, while the carbonitrile group could be involved in nucleophilic addition reactions. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent .

科学研究应用

合成技术

4,6-二氨基-2-(羟甲基)-2,3-二氢呋喃并[2,3-b]吡啶-5-腈的一个关键应用涉及高级合成技术。例如,通过 2-(3-氰基-5-羟基-1,5-二氢-2H-吡咯-2-亚基)丙二腈与硼氢化钠反应,可实现该化合物的非对映选择性形成。此过程包括起始化合物中吡咯环的打开,然后是呋喃环和吡啶环的双重还原和串联闭合(Belikov 等人,2018)。

缓蚀

另一个重要应用是在缓蚀领域。与 4,6-二氨基-2-(羟甲基)-2,3-二氢呋喃并[2,3-b]吡啶-5-腈 在结构上相似的色满吡啶衍生物已被研究为盐酸中 N80 钢的潜在环保缓蚀剂。这些化合物显示出很高的抑制效率,表明它们作为有效缓蚀剂的潜力(Ansari 等人,2017)。

电化学合成

电化学方法也已被探索用于合成该化合物的衍生物。已使用水溶液中作为亲核试剂的 2-氨基丙-1-烯-1,1,3-三腈在苯二酚存在下的电化学氧化来生成苯并呋喃并[2,3-b]吡啶衍生物。该方法代表了合成这些类型化合物的创新方法(Behbahani 等人,2012)。

生物医学应用

还有生物医学应用的潜力。4,6-二氨基-2-(羟甲基)-2,3-二氢呋喃并[2,3-b]吡啶-5-腈的各种衍生物已被合成并探索其生物医学特性。例如,多组分反应已被用于创建具有潜在生物医学应用的化合物,表明这些化合物在医学领域的多功能性和重要性(Elinson 等人,2019)。

属性

IUPAC Name |

4,6-diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O2/c10-2-6-7(11)5-1-4(3-14)15-9(5)13-8(6)12/h4,14H,1,3H2,(H4,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOCJEUGALYDETB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=NC(=C(C(=C21)N)C#N)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80318034 | |

| Record name | 4,6-diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile | |

CAS RN |

68846-27-5 | |

| Record name | NSC324664 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-diamino-2-(hydroxymethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80318034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

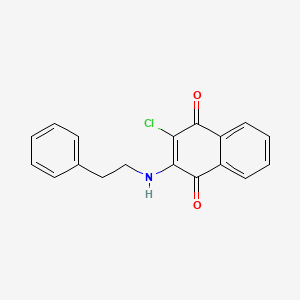

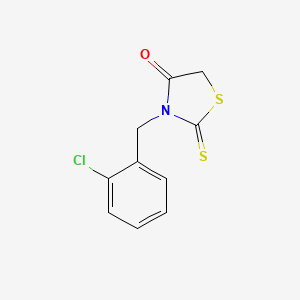

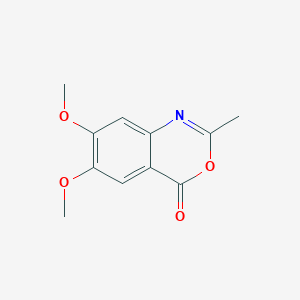

![1-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-3-phenylthiourea](/img/structure/B3032914.png)

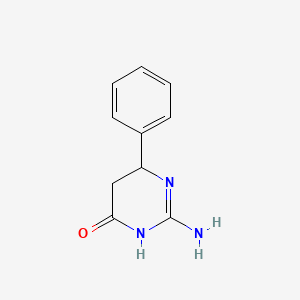

![N-[(E)-(4-ethoxyphenyl)methylidene]-4-fluoroaniline](/img/structure/B3032924.png)